Photophysical Properties and Applications of 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol: A Comprehensive Technical Guide
Photophysical Properties and Applications of 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol: A Comprehensive Technical Guide
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol (CAS: 936803-69-9 / 71184-23-9)[1]
Structural Rationale and Molecular Architecture
As a Senior Application Scientist working with luminescent materials, the selection of a fluorophore precursor is dictated by its structural versatility and predictable photophysics. 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol (commonly referred to as TPE-Br-2OH) is a highly engineered molecule that serves as a cornerstone in the development of advanced theranostic agents.
The molecule is built on a tetraphenylethylene (TPE) core, which is the quintessential scaffold for Aggregation-Induced Emission (AIE) . Unlike conventional planar fluorophores (e.g., fluorescein or rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) at high concentrations or in solid states, TPE derivatives exhibit the opposite behavior.
The structural brilliance of TPE-Br-2OH lies in its trifunctional design:
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The TPE Core: Drives the AIE phenomenon via the Restriction of Intramolecular Motions (RIM).
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The Bromophenyl Group (-Br): Introduces a pronounced "Heavy-Atom Effect," which enhances spin-orbit coupling. This is critical for promoting Intersystem Crossing (ISC) to generate Reactive Oxygen Species (ROS) for Photodynamic Therapy (PDT)[2]. Furthermore, the bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings).
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The Diphenol Groups (-OH): Provide essential solubility in polar organic solvents, facilitate intermolecular hydrogen bonding (which further rigidifies the aggregate matrix to boost quantum yield), and act as reactive nucleophilic sites for esterification or etherification in polymer synthesis.
Mechanistic Photophysics: RIM and the Heavy-Atom Effect
To understand the photophysics of TPE-Br-2OH, we must analyze its excited-state dynamics. In dilute solutions (e.g., pure tetrahydrofuran, THF), the molecule absorbs UV light ( λabs≈320 nm) to reach the first singlet excited state ( S1 ). However, the multiple phenyl rings act as molecular rotors. Their low-frequency torsional motions rapidly dissipate the excited-state energy via non-radiative decay pathways, rendering the molecule practically non-emissive.
Upon the addition of a poor solvent (such as water), the hydrophobic TPE cores aggregate. This physical packing—augmented by intermolecular hydrogen bonding between the phenol groups—activates the Restriction of Intramolecular Motions (RIM) . The non-radiative decay channels are blocked, forcing the molecule to relax radiatively, yielding intense cyan/blue-green fluorescence ( λem≈475 nm).
Concurrently, the presence of the bromine atom alters the electronic transition probabilities. Bromine's large atomic nucleus ( Z=35 ) increases spin-orbit coupling, which scales with Z4 . This facilitates a mechanistically vital Intersystem Crossing (ISC) from S1 to the triplet manifold ( T1 ). The long-lived T1 state can undergo energy transfer with ambient triplet oxygen ( 3O2 ) to produce highly reactive singlet oxygen ( 1O2 ) or other ROS, making TPE-Br-2OH an intrinsically potent photosensitizer[2].
Jablonski diagram illustrating the AIE mechanism and heavy-atom induced ROS generation.
Quantitative Photophysical Profile
The following table summarizes the baseline photophysical parameters of TPE-Br-2OH. Note that these values are highly dependent on the solvent matrix and the degree of aggregation.
| Parameter | Value / Characteristic | Experimental Context |
| Absorption Maximum ( λabs ) | ~310 – 330 nm | 10 µM in THF |
| Emission Maximum ( λem ) | ~470 – 485 nm | 10 µM in 90% Water/THF ( fw=90% ) |
| Fluorescence Quantum Yield ( ΦF,sol ) | < 0.5% | Pure THF (Molecularly dissolved) |
| Fluorescence Quantum Yield ( ΦF,agg ) | > 30% | 90% Water/THF (Aggregated state) |
| Stokes Shift | ~150 nm | Minimizes self-absorption in aggregates |
| ROS Generation Efficiency | High (Enhanced vs. TPE-OH) | Validated via ABDA degradation assay[2] |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives.
Protocol A: AIE Profiling via Fractional Solvent Precipitation
Rationale: THF is a good solvent for TPE-Br-2OH, while water is a poor solvent. By systematically increasing the water fraction ( fw ), we induce controlled aggregation. The causality of AIE is validated only if the emission intensity remains negligible at low fw and sharply increases at a specific critical aggregation water fraction.
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Stock Preparation: Dissolve TPE-Br-2OH in spectroscopic grade THF to a concentration of 1.0 mM. Store at 2-8°C, protected from light[1].
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Sample Matrix Formulation: Prepare a series of 10 mL volumetric flasks. Add 100 µL of the stock solution to each flask.
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Fractional Addition: Add appropriate volumes of THF and distilled water to achieve water fractions ( fw ) ranging from 0% to 99% (v/v), ensuring the final concentration of TPE-Br-2OH is exactly 10 µM in all samples.
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Equilibration: Sonicate the mixtures for 1 minute and let them stand for 30 minutes at room temperature to ensure stable aggregate formation.
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Spectroscopic Validation: Excite the samples at 320 nm and record the photoluminescence (PL) spectra from 380 nm to 650 nm.
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Data Analysis: Plot the relative maximum emission intensity ( I/I0 ) against fw . A sigmoidal curve with a sharp inflection point confirms the RIM mechanism.
Protocol B: ROS Generation Efficacy via ABDA Degradation
Rationale: To prove that the bromine atom successfully induces ISC and generates ROS, we use 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as an ROS scavenger. ABDA reacts specifically with singlet oxygen, disrupting its conjugated anthracene core, which causes a quantifiable decrease in its absorbance at 378 nm.
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Baseline Control: Prepare a 50 µM solution of ABDA in a 90% Water/THF mixture. Measure the initial absorbance at 378 nm.
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Photosensitizer Addition: Introduce TPE-Br-2OH to the ABDA solution to a final concentration of 10 µM.
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Irradiation: Expose the cuvette to a continuous white light source (or 365 nm UV LED) at a fixed distance.
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Kinetic Tracking: Record the UV-Vis absorption spectrum of the mixture every 2 minutes for a total of 10 minutes.
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Validation: Calculate the degradation rate constant. The self-validating control is a parallel experiment using a non-brominated TPE derivative; TPE-Br-2OH must show a significantly steeper degradation slope due to the heavy-atom effect.
Translational Applications in Drug Delivery
The true value of 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol lies in its application as a theranostic building block. The dual phenol groups are ideal sites for creating stimuli-responsive polymeric architectures.
For example, researchers have successfully utilized this specific compound to synthesize esterase-responsive polymeric micelles . By conjugating Poly(ethylene glycol) (PEG) chains to the phenol groups via ester bonds, an amphiphilic polymer is formed.
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Self-Assembly: In aqueous environments, these polymers self-assemble into micelles, encapsulating hydrophobic chemotherapeutics like Doxorubicin (DOX).
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Bioimaging: The aggregated TPE core in the micelle's hydrophobic interior provides intense AIE fluorescence, allowing researchers to track the drug delivery vehicle in vivo.
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Controlled Release: Upon entering tumor cells, intracellular esterases cleave the ester bonds, dismantling the micelle, releasing the DOX, and simultaneously altering the AIE fluorescence profile—providing real-time feedback on drug release kinetics.
Functionalization pathways of TPE-Br-2OH for theranostic applications.
References
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AR-Reagent. 4,4'-[2-(4-Bromophenyl)-2-phenylethene-1,1-diyl]diphenol Factory and Properties.[1] URL:[Link]
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LookChem. Cas 936803-69-9, 4,4′-(2-(4-bromophenyl)-2-phenylethene-1,1-diyl)-diphenol Database. (Citing Deng, Q., et al. "An AIE-Active Conjugated Polymer with High ROS-Generation Ability...").[2] URL:[Link]
